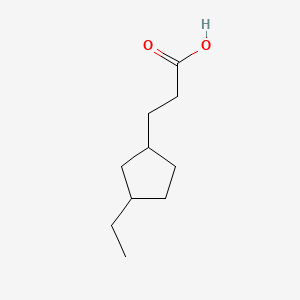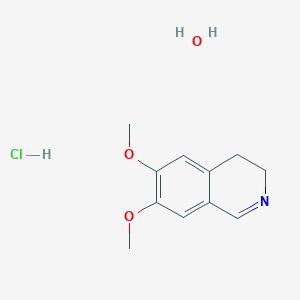![molecular formula C7H4ClN3O B7885298 6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7885298.png)
6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sodium nitrite . Sodium nitrite is an inorganic compound with the chemical formula NaNO₂. It is a yellowish crystalline powder that is highly soluble in water. Sodium nitrite is widely used in various industrial applications, including as a food preservative, in the production of dyes, and in the pharmaceutical industry .
準備方法
Synthetic Routes and Reaction Conditions
Sodium nitrite can be synthesized through several methods. One common method involves the reduction of sodium nitrate (NaNO₃) with a reducing agent such as lead or iron. The reaction is typically carried out in an aqueous solution at elevated temperatures. The overall reaction can be represented as:
NaNO3+Pb→NaNO2+PbO
Another method involves the absorption of nitrogen oxides (NO and NO₂) in an alkaline solution of sodium hydroxide (NaOH). The reaction proceeds as follows:
2NO2+NaOH→NaNO2+H2O
Industrial Production Methods
In industrial settings, sodium nitrite is typically produced by the reduction of sodium nitrate using iron filings or other reducing agents. The process is carried out in large reactors under controlled conditions to ensure high yield and purity. The resulting sodium nitrite is then purified and crystallized for use in various applications .
化学反応の分析
Types of Reactions
Sodium nitrite undergoes several types of chemical reactions, including:
Oxidation: Sodium nitrite can be oxidized to sodium nitrate (NaNO₃) in the presence of strong oxidizing agents.
Reduction: Sodium nitrite can be reduced to nitrogen gas (N₂) and sodium hydroxide (NaOH) in the presence of reducing agents.
Substitution: Sodium nitrite can react with various organic compounds to form nitroso compounds.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as iron filings or zinc dust are used under acidic conditions.
Substitution: Organic compounds such as amines or phenols can react with sodium nitrite in the presence of acids to form nitroso compounds.
Major Products Formed
Oxidation: Sodium nitrate (NaNO₃)
Reduction: Nitrogen gas (N₂) and sodium hydroxide (NaOH)
Substitution: Nitroso compounds
科学的研究の応用
Sodium nitrite has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions, including diazotization and nitrosation reactions.
Biology: Used in the study of nitric oxide (NO) and its role in biological systems.
Medicine: Used as a vasodilator and in the treatment of cyanide poisoning.
Industry: Used as a corrosion inhibitor, food preservative, and in the production of dyes and pigments.
作用機序
Sodium nitrite exerts its effects through the release of nitric oxide (NO), a potent vasodilator. Nitric oxide is produced from sodium nitrite through a series of chemical reactions, including the reduction of nitrite to nitric oxide. Nitric oxide then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP causes relaxation of smooth muscle cells, resulting in vasodilation and increased blood flow .
類似化合物との比較
Sodium nitrite is similar to other nitrite compounds, such as potassium nitrite (KNO₂) and calcium nitrite (Ca(NO₂)₂). sodium nitrite is unique in its widespread use and versatility. It is more soluble in water compared to potassium nitrite and has a lower toxicity compared to calcium nitrite. These properties make sodium nitrite a preferred choice in various applications .
List of Similar Compounds
- Potassium nitrite (KNO₂)
- Calcium nitrite (Ca(NO₂)₂)
- Ammonium nitrite (NH₄NO₂)
特性
IUPAC Name |
6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPUOYYUBFLNML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CN=C1Cl)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B7885223.png)
![ethyl 4-oxo-5-propan-2-yl-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B7885234.png)
![5-methyl-6-phenylmethoxy-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7885238.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7885246.png)
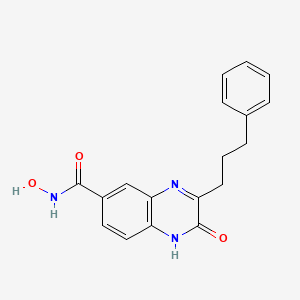

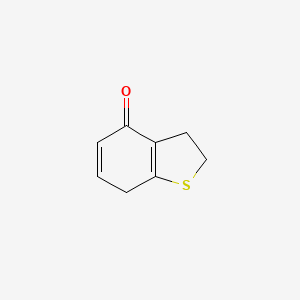
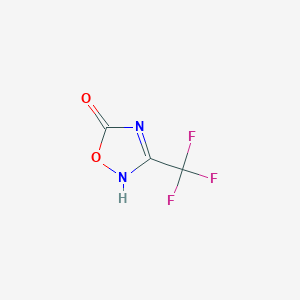
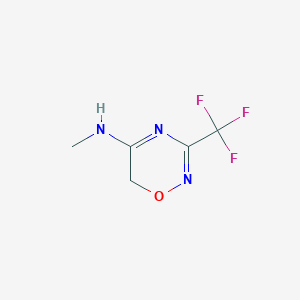
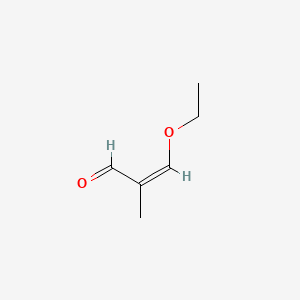
![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7885301.png)
